molecular formula C11H14BNNa2O2 B1456110 Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate CAS No. 1452577-21-7

Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate

Cat. No. B1456110
M. Wt: 249.03 g/mol
InChI Key: GFVTYZVQLLLVKX-UHFFFAOYSA-N
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Description

Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate, also known as Disodium 2-Pyrrolidin-1-ylmethylphenylboronate, is an organic compound with a molecular formula of C10H13BN2O4. It is a white solid that is soluble in water and has a melting point of 250-252°C. Disodium 2-Pyrrolidin-1-ylmethylphenylboronate is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of polymers, and as a corrosion inhibitor in metalworking fluids.

Scientific Research Applications

Boron in Medicinal Applications

Boron-Based Drug Design : Boron's unique position in the periodic table endows it with peculiar properties, making it suitable for various applications in chemistry, technology, and medicine. Research has explored boron compounds' potential in drug design, leveraging boron's ability to form stable covalent bonds and create complex structures. This versatility suggests boron compounds' potential for innovative drug development, particularly in targeting specific biological mechanisms (Ciani & Ristori, 2012).

Boron Neutron Capture Therapy (BNCT) : BNCT is a cancer treatment approach that utilizes boron-containing compounds to target tumor cells selectively. By accumulating boron in tumors and irradiating the area with neutrons, boron atoms capture neutrons and undergo fission, releasing high-energy particles that destroy cancer cells. This method highlights boron's potential in providing targeted therapy for cancer, including breast cancer, with minimal damage to surrounding healthy tissues (Seneviratne et al., 2022).

Boron in Materials Science

Fire Retardancy and Wood Preservation : Boron compounds have been investigated for their dual functionality in providing fire retardancy and wood preservation. Research has focused on developing treatments that satisfy both the Australian Bushfire and Wood Preservation Standards, utilizing boron's properties to achieve resistance against fire and biodegradation, particularly for outdoor wood applications (Marney & Russell, 2008).

Boron in Nuclear Energy

Boron Dilution in Nuclear Reactors : The management of boron concentration within nuclear reactors is crucial for safe operation due to boron's high neutron absorption cross-section. Research has focused on understanding boron dilution accidents, where non-uniform boron concentration can lead to reactivity accidents. This area of study emphasizes the importance of monitoring and controlling boron levels to ensure nuclear reactor safety (Yu et al., 2020).

properties

IUPAC Name

disodium;dioxido-[2-(pyrrolidin-1-ylmethyl)phenyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2.2Na/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9H2;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVTYZVQLLLVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCCC2)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNNa2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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